5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group, a propan-2-yloxy group, and a carbonitrile group attached to a naphthyridine ring
Preparation Methods
The synthesis of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group into the naphthyridine ring.
Attachment of the Propan-2-yloxy Group: This step involves the reaction of the naphthyridine intermediate with isopropanol in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine: This compound shares a similar structure but has a pyridine ring instead of a naphthyridine ring.
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine: This compound contains a nitro group instead of a carbonitrile group.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical and biological properties.
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3 |
InChI Key |
JNPCOIYHZZYGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.